molecular formula C7H11Cl2NOSi B15164055 CID 78061318

CID 78061318

Cat. No.: B15164055
M. Wt: 224.16 g/mol
InChI Key: COUMMNNIOKQONV-UHFFFAOYSA-N
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Description

Further characterization (e.g., molecular formula, spectral data) is required to confirm its identity and properties.

Properties

Molecular Formula

C7H11Cl2NOSi

Molecular Weight

224.16 g/mol

InChI

InChI=1S/C7H11Cl2NOSi/c8-7(9)12-5-4-10-3-1-2-6(10)11/h7H,1-5H2

InChI Key

COUMMNNIOKQONV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC[Si]C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78061318 involves specific synthetic routes and reaction conditions. One of the methods includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution with an MX aqueous solution to obtain an intermediate . Further steps involve using this intermediate in subsequent reactions to achieve the final compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 78061318 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

CID 78061318 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 78061318 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 78061318 lacks explicit structural data in the evidence, comparisons can be inferred from analogous studies on PubChem CID-based analyses and structurally related compounds:

Table 1: Key Comparisons with Structurally or Functionally Similar Compounds

Compound (CID) Molecular Features Functional Role Analytical Data Reference
This compound Undefined; mid-polarity (GC-MS retention) Potential intermediate in CIEO distillation GC-MS fractionation, mass spectrum
CID 101283546 Oscillatoxin D (marine toxin derivative) Bioactive natural product NMR, MS, cytotoxicity assays
CID 72326 (Betulin) Triterpenoid (lupane skeleton) Antiviral, anti-inflammatory HPLC purity >95%, solubility in DMSO
CID 57416287 Piperazine derivative (C₇H₁₄N₂O) Synthetic intermediate LogP: 0.03, solubility: 86.7 mg/ml
CID 57892468 C₁₇H₁₅NO₂ (amide-based compound) CYP1A2 inhibition GI absorption: high, BBB permeability: yes

Key Findings :

Structural Complexity: Unlike CID 101283546 (oscillatoxin D), which has a defined polyketide structure with methyl and hydroxyl groups , this compound lacks resolved structural data, limiting direct mechanistic comparisons. Betulin (CID 72326) and its derivatives (e.g., CID 64971, betulinic acid) exhibit well-characterized triterpenoid scaffolds, enabling structure-activity relationship (SAR) studies . This compound’s undefined structure precludes similar analyses.

Functional and Analytical Differences :

  • This compound’s GC-MS profile suggests it is less volatile than small synthetic intermediates like CID 57416287 (piperazine derivative), which has a molecular weight of 142.2 g/mol and high solubility in aqueous systems .
  • Unlike CYP1A2 inhibitors (e.g., CID 57892468) with defined absorption profiles , this compound’s bioactivity remains uncharacterized.

Synthetic and Natural Product Context: this compound’s presence in CIEO fractions implies it may originate from natural sources (e.g., plant extracts), similar to oscillatoxin derivatives .

Recommendations for Future Studies

Conduct advanced spectral analyses (e.g., NMR, FT-IR) to resolve this compound’s structure.

Compare its bioactivity with structurally related compounds (e.g., oscillatoxin derivatives, triterpenoids) using assays cited in and .

Validate analytical methods against standardized protocols from and to ensure reproducibility.

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